Higher Cu(I) Binding Affinity vs. Bicinchoninic Acid
Bathocuproine disulfonate (BCS) forms a significantly more stable 1:2 complex with Cu(I) than the commonly used alternative probe, bicinchoninic acid (BCA) [1]. This difference in affinity is critical for experiments requiring the detection of extremely low, biologically relevant concentrations of free Cu(I).
| Evidence Dimension | Cu(I) Complex Formation Constant (β₂) |
|---|---|
| Target Compound Data | β₂ = 10¹⁹·⁸ M⁻² |
| Comparator Or Baseline | Bicinchoninic acid (BCA): β₂ = 10¹⁷·² M⁻² |
| Quantified Difference | BCS complex is ~398 times more stable (10²·⁶ -fold higher β₂) |
| Conditions | pH ≥ 7.0; formation of [Cu(I)L₂]³⁻ complexes |
Why This Matters
The ~400-fold higher binding affinity of BCS enables accurate quantification of free Cu(I) concentrations down to the attomolar (10⁻¹⁸ M) range, a prerequisite for studying copper trafficking by metallochaperones in living cells, whereas BCA's lower affinity limits its utility in such demanding applications [2].
- [1] Xiao Z, Brose J, Schimo S, Ackland SM, La Fontaine S, Wedd AG. Unification of the copper(I) binding affinities of the metallo-chaperones Atx1, Atox1, and related proteins: detection probes and affinity standards. J Biol Chem. 2011;286(13):11047-11055. View Source
- [2] Xiao Z, Wedd AG. Evaluation of quantitative probes for weaker Cu(I) binding sites completes a set of four capable of detecting Cu(I) affinities from nanomolar to attomolar. Metallomics. 2013;5(5):501-509. View Source
